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Compound of Interest

Compound Name:
3-Chloro-5-methylpyrazine-2-

carboxamide

Cat. No.: B8061139 Get Quote

Executive Summary: The Spectral Fingerprint
3-Chloro-5-methylpyrazine-2-carboxamide (CAS: 1134622-57-3) is a critical intermediate,

often appearing in the synthesis of antiviral agents like Favipiravir (T-705). Its IR spectrum is

defined by the interplay between the electron-withdrawing chlorine (C-3), the electron-donating

methyl group (C-5), and the primary amide functionality (C-2).

Key Identification Markers:

Primary Amide Doublet: Distinct

stretching at 3400–3150 cm⁻¹.

Carbonyl Shift: The Amide I band (

) typically appears at 1685–1705 cm⁻¹, slightly blue-shifted compared to non-chlorinated
analogs due to the inductive effect of the C-3 Chlorine.

Methyl Signature: Aliphatic

stretching at ~2925 cm⁻¹, distinguishing it from non-alkylated pyrazines.

Absence of Nitrile: The most critical purity check is the absence of the sharp

stretch (~2230 cm⁻¹) from the starting material (3-chloro-5-methylpyrazine-2-carbonitrile).
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Detailed Spectral Assignment (Predictive Reference)
The following table synthesizes data from 3-chloropyrazine-2-carboxamide and 5-

methylpyrazine-2-carboxamide to provide the expected peak locations.
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Frequency Region
(cm⁻¹)

Functional Group Mode of Vibration Diagnostic Note

3450 – 3350 Amide Asymmetric Stretch

Sharp band;

characteristic of

primary amides (

).

3250 – 3150 Amide Symmetric Stretch

Often broader due to

hydrogen bonding

networks in solid

state.

3100 – 3000 Aromatic Stretch

Weak intensity;

specific to the

pyrazine ring proton

(C-6 position).

2950 – 2920 Methyl Asymmetric Stretch

Critical Differentiator:

Distinguishes from

des-methyl impurities.

2870 – 2850 Methyl Symmetric Stretch
Weak shoulder often

observed.

1705 – 1685
Amide I (

)
Stretching

High intensity. The Cl

atom (C-3) increases

frequency vs.

unsubstituted pyrazine

(~1680 cm⁻¹).

1620 – 1590
Amide II (

)
Bending

"Scissoring" motion of

the

group.

1580 – 1520 Pyrazine Ring
/

Stretch

Characteristic

aromatic skeletal

vibrations.
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1420 – 1380 (Amide) Stretching
Often coupled with

ring vibrations.

1050 – 1000 Ring Breathing Deformation

Characteristic of the

1,4-diazine (pyrazine)

system.

850 – 750 Stretching

Fingerprint region;

variable but critical for

confirming

chlorination.

Comparative Analysis: Alternatives & Impurities
In drug development, distinguishing the target from its precursors and hydrolysis products is

paramount.

Scenario A: Target vs. Precursor (The Nitrile Check)
Target: 3-Chloro-5-methylpyrazine-2-carboxamide.

Alternative (Precursor): 3-Chloro-5-methylpyrazine-2-carbonitrile.

Differentiation: The precursor exhibits a sharp, diagnostic peak at ~2230 cm⁻¹ (

). The target must show the Amide I/II bands (1690/1600 cm⁻¹) and no signal at 2230 cm⁻¹.

Scenario B: Target vs. Hydrolysis Product (The Acid Check)
Alternative (Impurity): 3-Chloro-5-methylpyrazine-2-carboxylic acid.

Differentiation: The acid will show a broad O-H trough spanning 3300–2500 cm⁻¹ (dimer)

and a shifted Carbonyl band (~1720 cm⁻¹). The amide shows discrete N-H bands and no

broad O-H trough.

Scenario C: Target vs. Favipiravir Intermediate (T-1105 Analog)
Alternative: 3-Hydroxy-5-methylpyrazine-2-carboxamide.
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Differentiation: The 3-Hydroxy analog exists in keto-enol equilibrium. Look for a shift in the

carbonyl region and potentially a broad O-H/N-H stretch interaction not present in the 3-

Chloro derivative.

Experimental Protocol: High-Fidelity Acquisition
To ensure the spectrum matches the reference standard, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to avoid

moisture interference in the Amide A region.

Sample Prep: Ensure the sample is a dry, crystalline solid. Pyrazine amides can be

hygroscopic; dry under vacuum at 40°C for 2 hours if broad water bands (~3400 cm⁻¹)

obscure the N-H doublet.

Background Scan: Acquire an air background (32 scans) to remove atmospheric

(2350 cm⁻¹) and

.

Acquisition:

Place 5–10 mg of sample on the Diamond/ZnSe crystal.

Apply constant pressure (clamp) to ensure intimate contact.

Settings: Resolution 4 cm⁻¹, 64 scans.

Validation (Self-Check):

Pass: Distinct doublet at >3100 cm⁻¹ (Amide).

Fail: Broad blob at 3300 cm⁻¹ (Wet sample).

Fail: Peak at 2230 cm⁻¹ (Incomplete reaction).

Logic Diagram: Identification Workflow
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The following diagram illustrates the decision logic for verifying the product identity using IR

markers.

Unknown Sample Spectrum

Check 2200-2250 cm⁻¹
(Nitrile Region)

Peak Present (~2230 cm⁻¹)

Yes

No Peak

No

ID: Nitrile Precursor
(Incomplete Reaction)

Check 2500-3300 cm⁻¹
(Broad OH Trough)

Broad Trough Present

Yes

Discrete Bands Only

No

ID: Carboxylic Acid
(Hydrolysis Impurity)

Check 1680-1700 cm⁻¹
(Amide I C=O)

CONFIRMED:
3-Chloro-5-methylpyrazine-2-carboxamide

Strong Peak Present
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Caption: Decision tree for distinguishing the target amide from common synthetic impurities

using IR markers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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